5-cyclopropyl-1-ethyl-3-nitro-1H-pyrazole
Overview
Description
5-Cyclopropyl-1-ethyl-3-nitro-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science . The molecular formula of this compound is C8H11N3O2, and it has a molecular weight of 181.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1-ethyl-3-nitro-1H-pyrazole typically involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by nitration. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or acetic acid to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process that includes the preparation of intermediates, purification, and final synthesis under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-1-ethyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
Chemistry: 5-Cyclopropyl-1-ethyl-3-nitro-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal activities. It is also investigated for its role in enzyme inhibition and as a ligand in biochemical assays .
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antidiabetic properties. It is also being studied for its role in drug design and development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it valuable in the development of new materials and products .
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1-ethyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses .
Comparison with Similar Compounds
- 5-Cyclopropyl-1-ethyl-3-amino-1H-pyrazole
- 5-Cyclopropyl-1-ethyl-3-methyl-1H-pyrazole
- 5-Cyclopropyl-1-ethyl-3-hydroxy-1H-pyrazole
Comparison: Compared to these similar compounds, 5-cyclopropyl-1-ethyl-3-nitro-1H-pyrazole is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an antimicrobial and anti-inflammatory agent, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
5-cyclopropyl-1-ethyl-3-nitropyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-2-10-7(6-3-4-6)5-8(9-10)11(12)13/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYBTGLJGBEPRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)[N+](=O)[O-])C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.